molecular formula C12H14ClNO2 B1510014 1-(2-Chlorophenyl)piperidine-4-carboxylic acid

1-(2-Chlorophenyl)piperidine-4-carboxylic acid

Cat. No.: B1510014
M. Wt: 239.7 g/mol
InChI Key: VZWPRUUNWGRHLH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperidine-4-carboxylic acid is an organic compound characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)piperidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate 1-(2-chlorophenyl)piperidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-Chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(2-Chloro-phenyl)-piperidine: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.

    1-(2-Bromo-phenyl)-piperidine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and interactions.

    1-(2-Fluoro-phenyl)-piperidine-4-carboxylic acid: Contains a fluorine atom, which can influence its electronic properties and biological activity.

Uniqueness: 1-(2-Chlorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both the 2-chlorophenyl group and the carboxylic acid functional group. This combination imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

1-(2-chlorophenyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-3-1-2-4-11(10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)

InChI Key

VZWPRUUNWGRHLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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